IDO1 Inhibition Potency: Sub-15 nM IC50 in Multiple Cell-Based Assays vs. Norharmane Baseline
1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with IC50 values of 13 nM, 14 nM, and 16 nM across mouse P815, human LXF-289, and human A375 cell-based assays, respectively . In contrast, the unsubstituted parent β-carboline scaffold (norharmane) demonstrates only weak IDO1 inhibition with an IC50 of 90,000 nM (90 µM) . This represents an approximately 6,900-fold improvement in cellular potency conferred by the 3-bromophenyl substitution, underscoring the critical role of this specific aryl group for target engagement.
| Evidence Dimension | IDO1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50: 13 nM (mouse P815), 14 nM (human LXF-289), 16 nM (human A375) |
| Comparator Or Baseline | Norharmane (unsubstituted β-carboline): IC50 = 90,000 nM |
| Quantified Difference | ~6,900-fold more potent |
| Conditions | Cell-based assays: mouse IDO1 transfected in P815 cells (16 hrs); human LXF-289 and A375 cells stimulated with IFNγ (48 hrs); quantified by HPLC analysis of L-kynurenine levels. |
Why This Matters
This dramatic potency differential establishes that the 3-bromophenyl moiety is non-negotiable for achieving low-nanomolar IDO1 inhibition, making this compound the preferred chemical probe for studying IDO1-dependent tryptophan catabolism and its role in immune suppression.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994): Inhibition of mouse IDO1 (IC50: 13 nM), human IDO1 in LXF-289 cells (IC50: 14 nM), and human IDO1 in A375 cells (IC50: 16 nM). View Source
- [2] BindingDB. BDBM50013811 (CHEMBL275224): Inhibition of human IDO1 by norharmane (IC50: 90,000 nM). View Source
